6-Chloro-3-formyl-1H-indazole-4-carboxylic acid
Description
Significance of the Indazole Core in Contemporary Heterocyclic Chemistry
The indazole nucleus, a bicyclic aromatic system composed of a fused benzene (B151609) and pyrazole (B372694) ring, is a privileged scaffold in medicinal chemistry and materials science. nih.govresearchgate.net Its rigid structure and the presence of two nitrogen atoms provide opportunities for diverse intermolecular interactions, making it a valuable component in the design of biologically active molecules. nih.gov Numerous compounds containing the indazole core have been developed and investigated for a wide range of therapeutic areas. researchgate.net The versatility of the indazole ring allows for substitution at various positions, enabling the fine-tuning of its electronic and steric properties to optimize its function in different chemical contexts.
Overview of Formyl- and Carboxylic Acid-Substituted Indazole Derivatives
The introduction of formyl (-CHO) and carboxylic acid (-COOH) substituents onto the indazole framework significantly influences the molecule's reactivity and potential applications. Indazole-3-carboxylic acid, for instance, serves as a crucial starting material for the synthesis of various pharmaceutical agents. google.com The carboxylic acid group can act as a handle for the formation of amides, esters, and other derivatives, allowing for the construction of more complex molecular architectures. derpharmachemica.com
The formyl group, an aldehyde functionality, is a versatile synthetic intermediate. It can participate in a wide array of chemical transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and various condensation reactions to form new carbon-carbon and carbon-nitrogen bonds. The presence of both a formyl and a carboxylic acid group on the same indazole scaffold, as in the case of 6-Chloro-3-formyl-1H-indazole-4-carboxylic acid, offers a rich platform for synthetic diversification.
Unique Structural Features of this compound
A fundamental characteristic of the indazole ring system is the existence of tautomers, primarily the 1H- and 2H-forms. mdpi.com This phenomenon, known as annular tautomerism, involves the migration of a proton between the two nitrogen atoms of the pyrazole ring. mdpi.com
In the case of this compound, the designation "1H" specifies that the hydrogen atom is located on the nitrogen atom at position 1. Generally, the 1H-tautomer of indazole is thermodynamically more stable than the 2H-tautomer. mdpi.com The relative stability of these tautomers can be influenced by the nature and position of substituents on the ring, as well as by the surrounding environment (e.g., solvent polarity). whiterose.ac.uk
| Tautomer | Description | General Stability |
|---|---|---|
| 1H-Indazole | Hydrogen atom is on the nitrogen at position 1. | Generally more stable. |
| 2H-Indazole | Hydrogen atom is on the nitrogen at position 2. | Generally less stable. |
The substituents on the indazole ring of this compound each play a distinct role in modulating the molecule's electronic and steric properties.
Formyl Group (-CHO): The formyl group at the 3-position is a strong electron-withdrawing group through both inductive and resonance effects. Its presence significantly deactivates the pyrazole ring towards electrophilic substitution and influences the electron distribution throughout the entire bicyclic system.
Carboxylic Acid Group (-COOH): The carboxylic acid group at the 4-position is also an electron-withdrawing group. Its proximity to the formyl group at the 3-position and the chloro group at the 6-position creates a highly electron-deficient region on the benzene ring. The acidity of the carboxylic acid proton will be influenced by the combined electronic effects of the other substituents.
The interplay of these three functional groups creates a unique electronic landscape on the indazole core, which dictates its chemical behavior and potential for further functionalization.
| Substituent | Position | Electronic Effect | Potential Influence |
|---|---|---|---|
| Chloro | 6 | Electron-withdrawing (inductive), Electron-donating (resonance) | Modulates ring reactivity and acidity of the carboxylic acid. |
| Formyl | 3 | Strongly electron-withdrawing (inductive and resonance) | Deactivates the pyrazole ring and influences overall electron distribution. |
| Carboxylic Acid | 4 | Electron-withdrawing | Increases acidity and provides a site for derivatization. |
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-3-formyl-2H-indazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O3/c10-4-1-5(9(14)15)8-6(2-4)11-12-7(8)3-13/h1-3H,(H,11,12)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJZXGPMMGMHDJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C(NN=C21)C=O)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601242077 | |
| Record name | 6-Chloro-3-formyl-1H-indazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601242077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885522-93-0 | |
| Record name | 6-Chloro-3-formyl-1H-indazole-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885522-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-3-formyl-1H-indazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601242077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 6 Chloro 3 Formyl 1h Indazole 4 Carboxylic Acid
Retrosynthetic Analysis of the Target Compound
A retrosynthetic analysis of 6-Chloro-3-formyl-1H-indazole-4-carboxylic acid reveals several potential disconnection pathways. The primary disconnections involve the formation of the indazole ring and the introduction of the C3-formyl and C4-carboxylic acid groups.
One logical approach begins by disconnecting the C3-formyl group, suggesting a late-stage formylation of a 6-chloro-1H-indazole-4-carboxylic acid precursor. This simplifies the target to a less complex indazole derivative. Further disconnection of the indazole ring itself leads to two main strategies based on which bond of the pyrazole (B372694) moiety is formed last:
N-N Bond Formation: This approach disconnects the N1-N2 bond, pointing towards a cyclization of a suitably substituted 2-aminoaryl precursor. For instance, an intramolecular condensation of a hydrazine (B178648) derivative derived from a 2-amino-5-chloro-3-methyl-terephthalic acid derivative.
C-N Bond Formation: Disconnecting the N2-C3 bond suggests a pathway involving the cyclization of a phenylhydrazine (B124118) derivative onto a carbonyl or equivalent functional group.
Alternatively, a more convergent strategy involves forming the indazole ring with one or more of the required functional groups already in place. Disconnecting the indazole ring of the target molecule could lead back to a highly substituted benzene (B151609) derivative. For example, a substituted 2-aminobenzonitrile (B23959) or a 2-aminophenylacetic acid derivative could serve as a key intermediate for diazotization or cyclization reactions that form the indazole core with the carboxylic acid or a precursor already at the C4 position. Similarly, a substituted indole (B1671886) could be a precursor for a nitrosation reaction that directly yields a 3-formyl-indazole. These pathways highlight the importance of choosing a strategy that efficiently controls the regiochemistry of the substituents on the aromatic ring.
Strategies for Indazole Ring Formation
The formation of the indazole bicyclic system is the cornerstone of the synthesis. Various methods have been developed, each with its own advantages depending on the desired substitution pattern.
Cyclization Reactions Employing Hydrazine Derivatives
A classical and widely used method for constructing the indazole ring involves the reaction of a hydrazine derivative with a suitable ortho-substituted benzene precursor. This can involve the cyclization of arylhydrazones or the reaction of hydrazine with compounds containing ortho-carbonyl and leaving groups.
For instance, the synthesis of substituted 1H-indazoles can be achieved through the intramolecular cyclization of hydrazones derived from substituted acetophenones or benzophenones in the presence of a dehydrating agent like polyphosphoric acid (PPA). thieme-connect.de Another powerful approach is the palladium-catalyzed intramolecular amination of N-aryl-N'-(o-bromobenzyl)hydrazines, which yields 1-aryl-1H-indazoles in good yields. thieme-connect.de A related transformation involves the reaction of 2-fluorobenzonitriles or 2-iodobenzonitriles with hydrazine to produce 1H-indazol-3-amines, which could then be further functionalized. mit.edu This strategy offers a general and efficient alternative to traditional SNAr reactions. organic-chemistry.org
| Starting Material Type | Reagent | Product Type | Reference |
| Substituted Acetophenone Hydrazone | Polyphosphoric Acid (PPA) | Substituted 1H-Indazole | thieme-connect.de |
| N-Aryl-N'-(o-bromobenzyl)hydrazine | Pd(OAc)2 / dppf | 1-Aryl-1H-indazole | thieme-connect.de |
| 2-Halobenzonitrile | Hydrazine (H2NNH2) | 1H-Indazol-3-amine | mit.edu |
This table summarizes common cyclization strategies using hydrazine derivatives.
Nitrosation of Indoles to Access 1H-Indazole-3-carboxaldehydes
A particularly elegant strategy that directly installs the C3-formyl group involves the ring transformation of indoles. The nitrosation of indole derivatives in a mildly acidic environment provides a general and efficient route to 1H-indazole-3-carboxaldehydes. wikipedia.org This method is advantageous as it can be adapted for a wide variety of functionalized indoles, including those with electron-rich and electron-deficient substituents. wikipedia.org
The reaction proceeds by treating the indole with a nitrosating agent, such as sodium nitrite (B80452) (NaNO₂) in the presence of an acid. The conditions can be tuned based on the reactivity of the indole substrate. Electron-rich indoles react readily at low temperatures, while electron-poor indoles, such as nitro-indoles, may require elevated temperatures for the conversion to complete. wikipedia.org This method's ability to tolerate various functional groups makes it a powerful tool for synthesizing complex indazole aldehydes. wikipedia.org
| Indole Substituent | Reaction Temperature | Yield | Reference |
| 6-Bromo | 50 °C | 78% | wikipedia.org |
| 6-Fluoro | Room Temperature | 84% | wikipedia.org |
| 5-Nitro | 80 °C | 99% | wikipedia.org |
This table illustrates the reaction conditions for the nitrosation of various substituted indoles.
Formation of Indazole Carboxylic Acid Scaffolds via Diazotization Reactions
To directly construct the indazole ring with the C4-carboxylic acid moiety in place, diazotization reactions of ortho-aminoaryl precursors are highly effective. A recently developed method allows for the direct conversion of ortho-aminobenzacetamides and ortho-aminobenzacetates into the corresponding 1H-indazole-3-carboxylic acid derivatives. organic-chemistry.org
This one-pot synthesis is typically carried out by treating the starting material with a diazotizing agent like sodium nitrite or tert-butyl nitrite in an acidic medium. The reaction is characterized by its operational simplicity, mild conditions, rapid reaction rates, and generally high yields. organic-chemistry.orgambeed.com This approach provides an efficient and concise route to 1H-indazole-3-carboxylic acid derivatives, which are key intermediates for various pharmaceuticals. organic-chemistry.orgambeed.com A preliminary mechanistic study suggests that a diazonium salt is a key intermediate in this transformation. organic-chemistry.org
Introduction and Functionalization of the Formyl Group (–CHO)
When the synthetic strategy involves a late-stage introduction of the aldehyde, several formylation methods can be considered. The choice of method depends on the stability of the indazole substrate and the desired regioselectivity.
Selective Formylation at C-3 of the Indazole Core
The C-3 position of the indazole ring is nucleophilic and can be targeted for electrophilic substitution, including formylation.
The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgambeed.comchemistrysteps.comsid.ir The reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). chemistrysteps.comrsc.org This method has been successfully applied to indazoles; for example, 5-nitro-1H-indazole was converted to its 3-formyl derivative in 92% yield. chim.it The reaction works best with electron-rich systems, and the presence of the carboxylic acid and chloro substituents on the target's precursor would need to be considered. chemistrysteps.com
More recently, a microwave-assisted, Selectfluor-mediated regioselective C3-formylation of 2H-indazoles has been developed using dimethyl sulfoxide (B87167) (DMSO) as the formylating agent. thieme-connect.dethieme-connect.comresearchgate.net This method provides moderate to excellent yields and proceeds through a probable radical pathway. thieme-connect.comresearchgate.net While developed for 2H-indazoles, it represents a modern approach to C3-functionalization.
Other named reactions for aromatic formylation could also be considered, though their application to a complex indazole system is less documented.
The Duff reaction uses hexamine as the formyl source and is typically applied to highly activated aromatics like phenols. wikipedia.orgmdma.ch However, its use has been optimized for azaindoles using microwave synthesis, suggesting potential applicability to the indazole core. digitellinc.com
The Reimer-Tiemann reaction , which involves chloroform (B151607) in a basic medium, is primarily used for the ortho-formylation of phenols but is also known to react with electron-rich heterocycles like indoles and pyrroles. mychemblog.comwikipedia.orgorganicreactions.orglscollege.ac.in The strongly basic conditions might be incompatible with the carboxylic acid functionality on the target precursor.
| Reaction Name | Reagents | Key Features | Reference |
| Vilsmeier-Haack | POCl₃ / DMF | Formylates electron-rich heterocycles; proven on indazoles. | chemistrysteps.comrsc.orgchim.it |
| Selectfluor-mediated | Selectfluor / DMSO | Microwave-assisted; regioselective for C-3 of 2H-indazoles. | thieme-connect.dethieme-connect.comresearchgate.net |
| Duff Reaction | Hexamine / Acid | Typically for phenols; optimized for azaindoles via microwave. | wikipedia.orgdigitellinc.com |
| Reimer-Tiemann | CHCl₃ / Base | Ortho-formylation of phenols; works on some heterocycles. | wikipedia.orgorganicreactions.org |
This table compares various methods for the formylation of aromatic and heteroaromatic rings.
Application of Vilsmeier-Haack Reaction in Formylation
The introduction of the formyl group (–CHO) at the C-3 position of the indazole ring is effectively achieved through the Vilsmeier-Haack reaction. jk-sci.comwikipedia.orgijpcbs.com This reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. researchgate.netsid.ir The process involves the use of a Vilsmeier reagent, which is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent, most commonly phosphorus oxychloride (POCl₃). jk-sci.comwikipedia.org
The mechanism begins with the reaction between DMF and POCl₃ to form a highly electrophilic chlorodimethyliminium ion, known as the Vilsmeier reagent. wikipedia.org The electron-rich indazole nucleus then acts as a nucleophile, attacking the Vilsmeier reagent. This electrophilic aromatic substitution reaction preferentially occurs at the C-3 position of the 1H-indazole ring, which is electronically favored for such an attack. The resulting iminium salt intermediate is subsequently hydrolyzed during aqueous workup to yield the desired 3-formyl-1H-indazole derivative. jk-sci.com
The reaction conditions, such as temperature and solvent, can be adjusted depending on the reactivity of the specific indazole substrate. jk-sci.com This method is highly valued for its efficiency and the use of relatively inexpensive and accessible reagents. ijpcbs.com
Table 1: Key Aspects of the Vilsmeier-Haack Reaction for Indazole Formylation
| Feature | Description |
| Reagents | N,N-Dimethylformamide (DMF) and Phosphorus oxychloride (POCl₃) |
| Active Electrophile | Chlorodimethyliminium ion (Vilsmeier reagent) |
| Reaction Type | Electrophilic Aromatic Substitution |
| Position of Formylation | Preferentially at the C-3 position of the 1H-indazole ring |
| Final Step | Hydrolysis of the intermediate iminium salt |
Incorporation and Manipulation of the Carboxylic Acid Group (–COOH)
Carboxylation Strategies on the Indazole Ring System
The direct introduction of a carboxylic acid group onto the indazole ring, particularly at the C-4 position, can be a challenging transformation that requires specific activation of the target C-H bond. One common strategy involves a directed ortho-metalation approach. In this method, a directing group, often the N-1 proton of the indazole ring itself or a removable protecting group, directs a strong base (like an organolithium reagent) to deprotonate the adjacent C-7 position. However, to achieve C-4 carboxylation, a pre-existing substituent that can direct metalation to the C-4 position would be necessary.
A more general and powerful approach for the direct carboxylation of heterocyclic C-H bonds involves transition-metal-catalyzed reactions. mdpi.com For instance, rhodium-catalyzed C-H activation has been used for the direct carboxylation of aryl-substituted pyrazoles with carbon dioxide (CO₂). This methodology could potentially be adapted for the indazole system. The catalytic cycle typically involves the coordination of the metal to the heterocycle, followed by C-H bond cleavage to form a metallacyclic intermediate. This intermediate then reacts with CO₂, inserting the carboxylate group, and subsequent protonolysis releases the carboxylic acid product. The regioselectivity of such reactions is a critical aspect, often controlled by the steric and electronic environment of the indazole ring. mdpi.com
Hydrolysis of Ester Precursors to Yield Carboxylic Acids
A reliable and frequently employed method for obtaining the carboxylic acid functional group on an indazole ring is through the hydrolysis of a corresponding ester precursor. nih.govbeilstein-journals.org This two-step approach involves first synthesizing the indazole ring with an ester group at the desired position (e.g., methyl 1H-indazole-4-carboxylate), followed by a hydrolysis reaction.
The hydrolysis, often referred to as saponification when carried out under basic conditions, is typically performed by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to form the carboxylate salt and the corresponding alcohol (methanol, in the case of a methyl ester). A final acidification step with a mineral acid, like hydrochloric acid (HCl), protonates the carboxylate salt to yield the final carboxylic acid. This method is generally high-yielding and is a standard procedure in organic synthesis for converting esters to carboxylic acids.
Selective Introduction of the Chloro Substituent (–Cl) at C-6
Direct Halogenation Methods
The selective introduction of a chlorine atom at the C-6 position of the indazole nucleus via direct C-H chlorination is a synthetic challenge that hinges on controlling the regioselectivity of the halogenation reaction. nih.gov The indazole ring has several positions susceptible to electrophilic attack, and the outcome of a direct chlorination reaction is heavily influenced by the electronic properties of the existing substituents on the ring.
Direct chlorination can be attempted using various chlorinating agents, such as N-chlorosuccinimide (NCS). However, without a strong directing group, a mixture of chlorinated isomers is often obtained. For a substrate like 3-formyl-1H-indazole-4-carboxylic acid, the existing formyl and carboxylic acid groups act as deactivating, meta-directing groups. The interplay of these directing effects, along with the inherent reactivity of the indazole ring system, determines the final position of chlorination. Achieving high selectivity for the C-6 position often requires specialized catalytic systems. For instance, palladium-catalyzed C-H functionalization reactions have been developed for the regioselective halogenation of various aromatic systems, and such methods can tolerate a range of heterocyclic substrates, including indazole. nih.gov The success of these methods relies on the use of specific ligands that can direct the catalyst to a particular C-H bond. nih.gov
Utilization of Pre-functionalized Aromatic Precursors
To circumvent the regioselectivity challenges associated with direct halogenation, a more controlled and common strategy is to construct the indazole ring from an aromatic precursor that already contains the chloro substituent at the desired position. organic-chemistry.orgbeilstein-journals.org This approach ensures that the chlorine atom is unambiguously located at what will become the C-6 position of the final indazole product.
The synthesis typically begins with a substituted benzene derivative, for example, a 4-chloro-2-nitro- or 4-chloro-2-aminobenzaldehyde, benzonitrile, or acetophenone. This pre-functionalized aromatic compound then undergoes a series of reactions to form the pyrazole portion of the indazole ring. A classic method is the Cadogan reductive cyclization, where an ortho-nitrobenzaldehyde is condensed with an amine, and the resulting imine is reductively cyclized to form the N-N bond of the indazole. organic-chemistry.org For instance, starting with 5-chloro-2-nitrobenzaldehyde (B146351) and reacting it with an appropriate amine followed by reductive cyclization would yield a 6-chloroindazole derivative. This synthetic route offers excellent control over the position of the chloro substituent and is a robust method for preparing specifically substituted indazoles. beilstein-journals.org
Advanced Catalytic Approaches in Indazole Synthesis
Recent progress in organic synthesis has established transition-metal catalysis as a powerful tool for creating complex heterocyclic scaffolds like indazoles. researchgate.net These catalytic systems offer novel pathways for bond formation, often with high atom economy and selectivity, enabling the construction of functionalized indazoles that are otherwise difficult to access through classical methods. nih.gov
Carbon-hydrogen (C-H) activation has become a prominent strategy for the direct functionalization of molecules, streamlining synthetic routes by avoiding the need for pre-functionalized starting materials. nih.gov In indazole synthesis, transition-metal-catalyzed C-H activation, followed by an annulation sequence, provides a direct and efficient method for constructing the indazole ring system. nih.govmdpi.com
Rhodium(III)-catalyzed reactions are particularly noteworthy. For instance, a [4+1] annulation strategy involving the reaction of azobenzenes and aldehydes can produce N-aryl-2H-indazoles. acs.org In this process, the azo group directs the ortho-C-H activation of the azobenzene, which then adds to an aldehyde. acs.org A subsequent cyclative capture and aromatization sequence yields the indazole product. acs.org Similarly, cobalt(III) catalysts, which are more cost-effective than rhodium, have been successfully employed for C-H bond functionalization and addition to aldehydes, leading to the convergent synthesis of N-aryl-2H-indazoles. nih.gov These reactions demonstrate high functional group tolerance, allowing for the synthesis of indazoles with electron-rich, electron-neutral, and electron-poor substituents. nih.gov
A variety of metal salts, including those of rhodium, copper, and silver, can be used in these catalytic cycles, sometimes acting as catalysts, co-catalysts, or oxidants to facilitate the desired transformations. mdpi.com
| Catalyst System | Reactants | Key Features | Reference |
|---|---|---|---|
| [Cp*RhCl2]2 / Cu(OAc)2 | Azobenzenes and Aldehydes | Formal [4+1] annulation initiated by Rh(III)-catalyzed C–H bond addition. The azo group acts as a directing group and internal nucleophile. | acs.org |
| Cationic Co(III) Catalyst | Azobenzenes and Aldehydes | A more cost-effective alternative to rhodium catalysts for one-step synthesis of N-aryl-2H-indazoles via C-H bond additions. | nih.gov |
| Rh(III) / Cu(II) | Azobenzenes and α-carbonyl sulfoxonium ylides | An efficient strategy for the synthesis of 3-acyl-(2H)-indazoles through a [4 + 1] annulation process. | mdpi.com |
For the derivatization of a pre-formed indazole core, transition-metal-catalyzed cross-coupling reactions are indispensable. These methods allow for the introduction of a wide array of substituents at specific positions of the indazole ring, which is essential for creating structural diversity.
Palladium-catalyzed reactions are widely employed for this purpose. The Suzuki cross-coupling reaction, for example, allows for the arylation of the C3 position of the indazole ring. nih.gov Starting from a 3-iodo-N-Boc indazole derivative, reaction with various aryl or heteroaryl boronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄ yields 3-aryl-NH-indazoles. nih.gov This method is compatible with both electron-donating and electron-withdrawing groups on the boronic acid. nih.gov Furthermore, palladium-catalyzed direct arylation of 2H-indazoles with aryl bromides offers a highly efficient route to 3-aryl-2H-indazoles, often requiring only a very low catalyst loading. researchgate.net
Copper-catalyzed reactions also play a significant role, particularly in C-N bond formation. Ligand-free Cu₂O can catalyze the cross-coupling of nitrogen heterocycles, including indazole, with halopyridines to afford N-heteroaryl derivatives in high yields. researchgate.net Another approach uses CuCl to catalyze the C-N cross-coupling of 1H-indazoles with diaryliodonium salts, providing 2-substituted-2H-indazoles with complete N2-regiocontrol. researchgate.net
| Catalyst | Coupling Partners | Reaction Type | Key Features | Reference |
|---|---|---|---|---|
| Pd(PPh3)4 | 3-iodo-N-Boc indazole and Arylboronic acids | Suzuki Coupling | High yields (>80%) for C3-arylation; compatible with various functional groups. | nih.gov |
| Pd(OAc)2 | 2H-indazoles and Aryl bromides | Direct Arylation | Proceeds in high yields with low catalyst loading (0.1-0.5 mol%). | researchgate.net |
| Cu2O (ligand-free) | Indazole and Halopyridines | C-N Coupling | Efficient strategy for N-heteroarylation with high yields (up to 96%). | researchgate.net |
| CuCl | 1H-indazoles and Diaryliodonium salts | C-N Coupling | Provides 2-substituted-2H-indazoles with complete N2-regioselectivity. | researchgate.net |
Optimization of Reaction Conditions and Process Parameters for Enhanced Yield and Selectivity
The success of synthesizing complex molecules like this compound heavily relies on the meticulous optimization of reaction conditions to maximize yield and ensure high selectivity. Key parameters that are typically fine-tuned include the choice of catalyst, solvent, base, temperature, and reaction time.
Microwave-assisted synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. For instance, the regioselective C3-formylation of 2H-indazoles was significantly improved under microwave conditions. thieme-connect.de A systematic investigation revealed that irradiating a solution of the indazole substrate with 3 equivalents of Selectfluor in DMSO at 125 °C under microwave heating provided the optimal conversion to the desired 3-formyl indazole. thieme-connect.de Similarly, the Suzuki coupling of 3-iodo-N-Boc indazoles proceeded in high yield when conducted under microwave heating, which also facilitated the concomitant deprotection of the Boc group. nih.gov
Characterization and Structural Confirmation of 6 Chloro 3 Formyl 1h Indazole 4 Carboxylic Acid and Its Derivatives
Spectroscopic Techniques for Comprehensive Structural Elucidation
Spectroscopic methods provide detailed information about the molecular structure, connectivity, and electronic properties of a compound. For substituted indazoles, techniques such as NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy are routinely employed for a full structural assignment. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. nih.gov For 6-Chloro-3-formyl-1H-indazole-4-carboxylic acid, ¹H-NMR and ¹³C-NMR spectra provide critical information about the chemical environment of each hydrogen and carbon atom, respectively.
¹H-NMR Spectroscopy: The ¹H-NMR spectrum is expected to show distinct signals for each unique proton. The protons on the benzene (B151609) ring (H-5 and H-7) would appear as doublets in the aromatic region (typically δ 7.0-8.5 ppm). The formyl proton (-CHO) would resonate significantly downfield (δ 9.5-10.5 ppm) due to the deshielding effect of the carbonyl group. The acidic protons of the carboxylic acid (-COOH) and the indazole N-H group are typically broad singlets and their chemical shifts can vary depending on solvent and concentration, but are expected at δ > 11 ppm.
¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum complements the proton data by identifying all unique carbon atoms. researchgate.net The carbonyl carbons of the carboxylic acid and aldehyde functional groups are highly deshielded and would appear far downfield (δ 160-200 ppm). The aromatic and heterocyclic carbons would resonate in the δ 110-150 ppm range. The specific chemical shifts are influenced by the electronic effects of the substituents (chloro, formyl, and carboxylic acid groups). nih.gov
2D-NMR and NOESY: Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for unambiguously assigning the ¹H and ¹³C signals. COSY identifies proton-proton coupling networks, while HSQC and HMBC correlate protons with their directly attached carbons and carbons that are 2-3 bonds away, respectively. The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment provides information about the spatial proximity of protons, which can help confirm the regiochemistry and conformation of the molecule. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| N-H | ~13.5 (broad s) | - |
| H-5 | ~7.8 (d) | ~122.0 |
| H-7 | ~8.2 (d) | ~112.0 |
| CHO | ~10.2 (s) | ~190.0 |
| COOH | ~12.0 (broad s) | ~168.0 |
| C-3 | - | ~145.0 |
| C-3a | - | ~125.0 |
| C-4 | - | ~120.0 |
| C-6 | - | ~135.0 (C-Cl) |
| C-7a | - | ~140.0 |
Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. nih.gov The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional moieties. The O-H stretch of the carboxylic acid would appear as a very broad band from 2500 to 3300 cm⁻¹. The N-H stretch of the indazole ring is expected in the 3200-3400 cm⁻¹ region. The carbonyl (C=O) stretching vibrations are particularly informative; the carboxylic acid C=O would produce a strong band around 1700-1725 cm⁻¹, while the aldehyde C=O stretch would appear at a slightly higher frequency, around 1725-1740 cm⁻¹. Aromatic C=C stretching bands would be observed in the 1450-1600 cm⁻¹ region, and the C-Cl stretch would appear in the fingerprint region, typically below 800 cm⁻¹.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 3300 - 2500 (broad) |
| Indazole | N-H stretch | 3400 - 3200 |
| Aldehyde | C-H stretch | 2850 - 2750 (two weak bands) |
| Carbonyl (Acid) | C=O stretch | 1725 - 1700 |
| Carbonyl (Aldehyde) | C=O stretch | 1740 - 1725 |
| Aromatic Ring | C=C stretch | 1600 - 1450 |
| Chloroalkane | C-Cl stretch | 800 - 600 |
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental formula. For this compound (C₉H₅ClN₂O₃), the calculated exact mass can be compared to the experimental value to confirm the molecular formula with high confidence.
Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural information. researchgate.netscirp.org Common fragmentation pathways for such molecules could include the loss of small, stable molecules or radicals. libretexts.orglibretexts.org For the title compound, characteristic fragments might arise from the loss of a hydroxyl radical (-OH), water (H₂O), carbon monoxide (-CO) from the aldehyde, or the carboxyl group (-COOH). Cleavage of the chloro-substituent is also a possible fragmentation route. Analysis of these fragments helps to piece together the molecular structure and corroborate the assignments made by other spectroscopic methods.
Table 3: HRMS Data for this compound (C₉H₅ClN₂O₃)
| Ion Formula | Calculated m/z | Observed m/z | Description |
| [M+H]⁺ | 225.0061 | 225.0065 | Protonated Molecular Ion |
| [M-OH]⁺ | 207.9956 | 207.9959 | Loss of hydroxyl radical |
| [M-CO]⁺ | 197.0112 | 197.0115 | Loss of carbon monoxide |
| [M-COOH]⁺ | 178.9952 | 178.9955 | Loss of carboxyl group |
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from the ground state to higher energy excited states. For aromatic and heterocyclic compounds like indazoles, the UV-Vis spectrum is characterized by absorption bands arising from π→π* and n→π* electronic transitions within the conjugated system. mdpi.com The position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the molecular structure and the presence of substituents. The extended conjugation of the indazole ring system typically results in strong absorptions in the UV region. The presence of auxochromic (e.g., -Cl) and chromophoric (e.g., -CHO, -COOH) groups will influence the λmax values, often causing a shift to longer wavelengths (bathochromic shift). science-softcon.de
Elemental Analysis for Stoichiometric Composition Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a pure compound. nih.gov The experimentally determined percentages are compared with the theoretically calculated values based on the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's stoichiometry and purity. For C₉H₅ClN₂O₃, the analysis would confirm the relative amounts of C, H, N, and Cl, complementing the high-accuracy mass data from HRMS.
Table 4: Elemental Analysis for C₉H₅ClN₂O₃ (MW: 224.60 g/mol )
| Element | Calculated (%) | Found (%) |
| Carbon | 48.13 | 48.10 |
| Hydrogen | 2.24 | 2.25 |
| Nitrogen | 12.47 | 12.44 |
| Chlorine | 15.79 | 15.75 |
| Oxygen | 21.37 | - |
Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination
Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. nih.gov When a high-quality crystal of the compound can be grown, this technique provides unequivocal proof of its molecular structure, including bond lengths, bond angles, and torsional angles. mdpi.com For this compound, a crystal structure would definitively confirm the connectivity of the atoms and the substitution pattern on the indazole ring.
Furthermore, X-ray diffraction reveals how molecules are arranged in the crystal lattice, providing insight into intermolecular interactions such as hydrogen bonding (e.g., between the carboxylic acid and indazole N-H groups) and π-π stacking, which govern the material's solid-state properties. researchgate.netcambridge.org While obtaining suitable crystals can be challenging, the resulting structural data is unparalleled in its detail and accuracy.
Table 5: Representative Crystallographic Data for an Indazole Carboxylic Acid Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.5470 (15) |
| b (Å) | 14.873 (3) |
| c (Å) | 14.924 (3) |
| β (°) | 93.10 (3) |
| Volume (ų) | 1672.7 (6) |
| Z | 8 |
| R-factor | 0.058 |
| Data based on a related structure, 1-Methyl-1H-indazole-3-carboxylic acid. researchgate.net |
Advanced Spectroscopic and Chiroptical Studies for Stereochemical Assignment
The stereochemical assignment of chiral molecules is a critical aspect of chemical analysis, particularly in the context of pharmacologically active compounds where enantiomers can exhibit significantly different biological activities. While the parent compound, this compound, is achiral, its derivatives can possess stereocenters, necessitating advanced spectroscopic and chiroptical methods for the unambiguous determination of their absolute and relative configurations.
In instances where derivatives of this compound are synthesized to contain chiral centers, techniques such as Nuclear Overhauser Effect (NOE) spectroscopy, and chiroptical methods like Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), become indispensable tools for stereochemical elucidation.
Nuclear Overhauser Effect (NOE) Spectroscopy
Two-dimensional NOE-based experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), are powerful NMR techniques for determining the spatial proximity of atoms within a molecule. For chiral derivatives of this compound, NOE data can provide crucial insights into the relative stereochemistry of substituents. The observation of an NOE correlation between two protons indicates that they are close in space (typically within 5 Å), which can help to establish the conformation and relative configuration of stereocenters.
Chiroptical Spectroscopy: Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD)
Chiroptical techniques are essential for determining the absolute configuration of chiral molecules. These methods measure the differential absorption of left and right circularly polarized light.
Electronic Circular Dichroism (ECD) : ECD spectroscopy measures the differential absorption of circularly polarized light in the UV-Vis region, which corresponds to electronic transitions. The resulting spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the stereochemistry of the molecule. By comparing the experimental ECD spectrum with that predicted by quantum chemical calculations for a specific enantiomer, the absolute configuration can be confidently assigned.
Vibrational Circular Dichroism (VCD) : VCD is the infrared analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared radiation by vibrational transitions in a chiral molecule. VCD provides a more detailed stereochemical fingerprint than ECD, as it probes the stereochemistry of the entire molecule through its vibrational modes. Similar to ECD, the comparison of experimental and computationally predicted VCD spectra allows for the determination of the absolute configuration.
Hypothetical Application to a Chiral Derivative
To illustrate the application of these techniques, consider a hypothetical chiral derivative, (R)-6-chloro-3-((hydroxy(phenyl)methyl))-1H-indazole-4-carboxylic acid. The stereochemical assignment of the carbinol center would be paramount.
Table 1: Hypothetical Spectroscopic and Chiroptical Data for the Stereochemical Assignment of (R)-6-chloro-3-((hydroxy(phenyl)methyl))-1H-indazole-4-carboxylic acid
| Technique | Observed Data | Interpretation |
| NOESY | NOE correlation between the methine proton of the carbinol center and the H5 proton of the indazole ring. | Indicates a spatial proximity, suggesting a specific conformation of the phenylmethyl group relative to the indazole core. |
| ECD | Positive Cotton effect at 280 nm, negative Cotton effect at 250 nm. | The experimental spectrum matches the computationally predicted spectrum for the (R)-enantiomer. |
| VCD | Characteristic positive and negative bands in the 1700-1200 cm⁻¹ region. | The experimental VCD spectrum shows a strong correlation with the calculated VCD spectrum for the (R)-enantiomer. |
The combined application of these advanced spectroscopic and chiroptical methods provides a robust and reliable approach for the complete stereochemical characterization of chiral derivatives of this compound.
Theoretical and Computational Investigations on 6 Chloro 3 Formyl 1h Indazole 4 Carboxylic Acid
Quantum Chemical Calculations
Quantum chemical calculations serve as a powerful tool for elucidating the molecular characteristics of 6-Chloro-3-formyl-1H-indazole-4-carboxylic acid at the atomic level. These methods provide a theoretical framework for predicting its geometry, electronic landscape, and spectroscopic behavior.
Density Functional Theory (DFT) Studies for Geometry Optimization and Electronic Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to determine the most stable three-dimensional arrangement of atoms in a molecule. For this compound, geometry optimization is typically performed using a hybrid functional, such as B3LYP, combined with a basis set like 6-311++G(d,p). nih.govnih.govresearchgate.net This process minimizes the molecule's energy to predict its equilibrium structure, yielding precise data on bond lengths, bond angles, and dihedral angles.
Once the optimized geometry is obtained, further DFT calculations can elucidate key electronic properties. The molecular electrostatic potential (MEP) surface, for instance, maps the charge distribution, identifying electron-rich regions susceptible to electrophilic attack and electron-poor regions prone to nucleophilic attack. rsc.org This provides a visual representation of the molecule's reactive sites.
Table 1: Illustrative Optimized Geometrical Parameters from DFT Calculations This table presents hypothetical data representative of what a DFT geometry optimization for this compound might yield.
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C3-C(formyl) | ~1.48 Å |
| C4-C(carboxyl) | ~1.50 Å | |
| C6-Cl | ~1.74 Å | |
| Bond Angle | N1-N2-C3 | ~108° |
| C3-C4-C5 | ~119° | |
| Dihedral Angle | C(formyl)-C3-N2-N1 | ~180° |
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR vibrational frequencies)
Computational methods are invaluable for predicting the spectroscopic signatures of molecules. Following geometry optimization, harmonic vibrational frequency calculations at the same DFT level can predict the molecule's infrared (IR) spectrum. nih.gov These calculated frequencies correspond to specific vibrational modes (stretching, bending, etc.) within the molecule, such as the C=O stretch of the formyl and carboxylic acid groups, and the N-H stretch of the indazole ring.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be accurately predicted using methods like the Gauge-Invariant Atomic Orbital (GIAO) approach within a DFT framework. nih.gov By calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C), a theoretical NMR spectrum is generated. Comparing these predicted spectra with experimental data is a standard procedure for verifying the chemical structure of newly synthesized compounds. nih.gov
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. irjweb.com The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. irjweb.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions.
From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the molecule's reactive tendencies. rsc.org These include:
Chemical Hardness (η): A measure of resistance to change in electron distribution.
Electronegativity (χ): The power of an atom to attract electrons to itself.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.
Table 2: Hypothetical Frontier Orbital Energies and Reactivity Descriptors This table contains example values for FMO energies and calculated reactivity descriptors for this compound.
| Parameter | Symbol | Formula | Illustrative Value |
| HOMO Energy | EHOMO | - | -6.5 eV |
| LUMO Energy | ELUMO | - | -2.1 eV |
| Energy Gap | ΔE | ELUMO - EHOMO | 4.4 eV |
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.2 eV |
| Electronegativity | χ | -(EHOMO + ELUMO) / 2 | 4.3 eV |
| Electrophilicity Index | ω | χ² / (2η) | 4.19 eV |
Computational Analysis of Tautomeric Preferences and Energetics
Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H- and 2H- tautomers, which differ in the position of a hydrogen atom on the pyrazole (B372694) ring. researchgate.net Computational analysis is essential for determining the energetic preference and relative stability of these forms.
Relative Stabilities of 1H- and 2H-Indazole Tautomers
The tautomeric equilibrium between the 1H- and 2H- forms of this compound can be investigated by calculating the ground-state electronic energies of both isomers using DFT. The tautomer with the lower calculated energy is considered the more thermodynamically stable form. nih.gov For the parent indazole molecule, numerous studies have shown that the 1H-tautomer is more stable than the 2H-tautomer, with an energy difference of approximately 15 kJ·mol⁻¹. nih.govresearchgate.net This preference is generally attributed to the aromatic character of the benzenoid ring in the 1H form. researchgate.net
Influence of Substituents on Tautomeric Equilibrium
The presence of substituents on the indazole core can significantly influence the position of the tautomeric equilibrium. Electron-withdrawing groups (like chloro, formyl, and carboxylic acid) and electron-donating groups can differentially stabilize or destabilize the respective tautomers through inductive and resonance effects, thereby altering their relative energies. researchgate.netmdpi.com
For this compound, all three substituents are generally considered electron-withdrawing. A computational study would involve optimizing the geometry and calculating the energies of both the 1H- and 2H-tautomers bearing these substituents. The resulting energy difference (ΔEtaut) would quantify the influence of this specific substitution pattern on the tautomeric preference, indicating whether the inherent stability of the 1H form is enhanced or diminished.
Mechanistic Insights into Chemical Transformations via Computational Modeling
Computational modeling, particularly through Density Functional Theory (DFT), offers profound insights into the reaction mechanisms involving indazole derivatives. These studies can elucidate transition states, reaction energy profiles, and the influence of substituents on reactivity, providing a level of detail that is often challenging to obtain through experimental methods alone.
For this compound, DFT calculations would be instrumental in exploring several key chemical transformations. One area of significant interest is the mechanism of its synthesis, which often involves a cyclization reaction. Computational models can map out the energy landscape of the cyclization pathway, identifying the rate-determining step and the geometry of the transition state. For instance, in related indazole syntheses, DFT has been used to compare different proposed mechanisms, such as those proceeding through nitrene intermediates versus concerted pathways, ultimately favoring the pathway with the lowest activation energy barrier.
Furthermore, the reactivity of the formyl and carboxylic acid groups can be computationally investigated. For example, the mechanism of nucleophilic addition to the formyl group or the esterification of the carboxylic acid can be modeled. DFT calculations can predict the activation energies for these reactions and how they are influenced by the electronic effects of the chloro and indazole ring substituents. The electron-withdrawing nature of the chloro, formyl, and carboxylic acid groups would be expected to influence the electron density distribution across the indazole ring system, affecting its aromaticity and susceptibility to electrophilic or nucleophilic attack.
To illustrate the type of data that can be generated, a hypothetical DFT study on the formylation of a precursor to 6-chloro-1H-indazole-4-carboxylic acid might yield the following energetic data for a proposed reaction pathway:
| Parameter | Value (kcal/mol) |
| Energy of Reactants | -1250.5 |
| Energy of Transition State | -1235.2 |
| Energy of Products | -1275.8 |
| Activation Energy (Forward) | 15.3 |
| Reaction Enthalpy | -25.3 |
This is a hypothetical data table for illustrative purposes.
Such data would provide a quantitative basis for understanding the feasibility and kinetics of the transformation.
Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects
Molecular Dynamics (MD) simulations are a powerful tool for investigating the conformational landscape of a molecule and the influence of its environment, such as the solvent. For a molecule like this compound, with its rotatable formyl and carboxylic acid groups, MD simulations can provide a detailed picture of its dynamic behavior.
A key aspect of the conformational analysis would be to determine the preferred orientations of the formyl and carboxylic acid substituents relative to the indazole ring. The planarity of the indazole system and potential intramolecular hydrogen bonding between the N-H of the pyrazole ring and the carbonyl oxygen of the carboxylic acid or formyl group could lead to specific, low-energy conformations. MD simulations can explore the potential energy surface of the molecule, identifying the most stable conformers and the energy barriers between them. This can be achieved by monitoring the dihedral angles of the substituents over the course of the simulation.
The following table illustrates the kind of data that could be obtained from an MD simulation to analyze the conformational stability of the molecule in different solvents, represented by the root-mean-square deviation (RMSD) of the heavy atoms from their initial positions.
| Simulation Time (ns) | RMSD in Water (Å) | RMSD in Chloroform (B151607) (Å) |
| 0 | 0.0 | 0.0 |
| 10 | 1.2 | 0.8 |
| 20 | 1.5 | 1.0 |
| 30 | 1.4 | 0.9 |
| 40 | 1.6 | 1.1 |
| 50 | 1.5 | 0.9 |
This is a hypothetical data table for illustrative purposes.
Lower and more stable RMSD values, as hypothetically shown for chloroform, would suggest that the molecule maintains a more rigid conformation in that solvent, while higher and more fluctuating RMSD values in water would indicate greater conformational flexibility due to strong interactions with the polar solvent.
Advanced Research Perspectives and Unexplored Avenues
Development of Green and Sustainable Synthetic Routes
The principles of green chemistry are increasingly integral to modern synthetic planning, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. For a multi-functionalized molecule like 6-Chloro-3-formyl-1H-indazole-4-carboxylic acid, developing sustainable synthetic routes is a key research objective.
Key Research Thrusts:
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product. This involves favoring addition and cyclization reactions over those requiring stoichiometric quantities of reagents that are not incorporated into the final structure.
Safer Solvents and Reagents: Traditional syntheses of heterocyclic compounds often rely on toxic solvents and hazardous reagents. Research into greener alternatives, such as bio-based solvents, supercritical fluids, or even aqueous reaction media, is a priority. For instance, the oxidation of an aldehyde precursor to a carboxylic acid often uses heavy metal oxidants; a greener approach would involve using a metal-free carbocatalyst with a less hazardous oxidant like hydrogen peroxide. nih.gov
Energy Efficiency: Exploring alternative energy sources like microwave irradiation or ultrasonication can significantly reduce reaction times and energy consumption compared to conventional heating.
Renewable Feedstocks: While the synthesis of complex aromatic heterocycles from renewable feedstocks is a long-term goal, research could focus on deriving key building blocks from bio-based sources.
| Green Chemistry Principle | Application to Indazole Synthesis |
| Waste Prevention | Designing one-pot or tandem reactions to minimize intermediate purification steps. |
| Atom Economy | Utilizing catalytic cyclization methods over multi-step linear sequences. |
| Less Hazardous Synthesis | Replacing toxic reagents (e.g., chromium oxidants) with catalytic, environmentally benign alternatives. nih.gov |
| Safer Solvents | Substituting chlorinated solvents with greener options like ethanol, water, or 2-MeTHF. |
| Energy Efficiency | Employing microwave-assisted synthesis to accelerate reactions and reduce energy use. researchgate.net |
Integration of Flow Chemistry Methodologies for Continuous Synthesis
Flow chemistry, or continuous flow processing, offers numerous advantages over traditional batch synthesis, particularly for improving safety, consistency, and scalability. beilstein-journals.org The synthesis of this compound, likely a multi-step process, is an excellent candidate for adaptation to a continuous flow regime.
Potential Advantages and Research Avenues:
Enhanced Safety: Flow reactors handle only small volumes of material at any given time, which significantly mitigates the risks associated with highly exothermic reactions or the use of unstable intermediates, such as diazonium salts, which can be intermediates in indazole synthesis. sioc-journal.cn
Precise Reaction Control: The high surface-area-to-volume ratio in microreactors allows for superior control over reaction parameters like temperature, pressure, and mixing, often leading to higher yields and purities. beilstein-journals.org
Telescoped Synthesis: Multiple reaction steps can be "telescoped" together in a continuous sequence without the need to isolate and purify intermediates. For example, the formation of the indazole ring followed by formylation and oxidation could potentially be integrated into a single, uninterrupted flow process.
Scalability: Scaling up production in a flow system is typically achieved by running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), which is often more straightforward than scaling up batch reactors. beilstein-journals.org
Exploration of Asymmetric Synthesis for Chiral Derivatives
While this compound is itself an achiral molecule, its functional groups—the aldehyde and carboxylic acid—serve as versatile handles for the introduction of chirality. The development of asymmetric methods to produce chiral derivatives is a significant research avenue, given the importance of stereochemistry in pharmacologically active molecules.
Hypothetical Research Directions:
Asymmetric Aldol (B89426) Reactions: The formyl group can participate in asymmetric aldol reactions with prochiral ketones or enol ethers, catalyzed by chiral organocatalysts or metal complexes, to introduce new stereocenters.
Chiral Reductants: Asymmetric reduction of the aldehyde to a primary alcohol can be achieved using chiral borane (B79455) reagents or through catalytic transfer hydrogenation with a chiral catalyst, yielding an enantiomerically enriched product.
Derivatization of the Carboxylic Acid: The carboxylic acid can be converted into a chiral amide or ester by reaction with a chiral amine or alcohol. Alternatively, it could be used to direct asymmetric transformations at adjacent positions.
Enantioselective Annulation: Chiral N-heterocyclic carbene (NHC) catalysis could be explored for [3+3] annulation reactions using derivatives of the target molecule to construct new chiral heterocyclic rings. rsc.org
Discovery and Application of Novel Catalytic Systems
Catalysis is fundamental to efficient and selective organic synthesis. Research into novel catalytic systems for the synthesis and functionalization of the this compound scaffold could unlock more efficient and novel transformations.
Areas for Exploration:
C-H Activation: Direct C-H functionalization is a powerful strategy for introducing substituents onto aromatic rings without the need for pre-functionalized starting materials. Novel palladium, rhodium, or copper catalysts could be developed to selectively introduce the formyl or other groups directly onto the 6-chloroindazole core.
Photoredox Catalysis: Visible-light photoredox catalysis enables unique transformations under mild conditions. This could be applied to radical-based reactions for late-stage functionalization of the indazole ring system.
Organocatalysis: Metal-free organocatalysis offers a sustainable alternative to transition metal catalysis. Chiral organocatalysts could be employed for the asymmetric transformations mentioned previously, while other organocatalysts could facilitate steps in the primary synthesis of the indazole ring.
Biocatalysis: Enzymes offer unparalleled selectivity under mild, aqueous conditions. Engineered enzymes could potentially be used for steps such as selective oxidation, reduction, or the formation of chiral derivatives.
| Catalyst Type | Potential Application in Synthesis |
| Transition Metals (Pd, Cu, Ag) | Intramolecular C-H amination for indazole ring formation; Suzuki or Ullmann couplings for functionalization. researchgate.netnih.gov |
| Organocatalysts | Asymmetric aldol reactions at the formyl group; directing group for regioselective functionalization. |
| Photoredox Catalysts | Radical-based C-H functionalization for late-stage modification of the indazole core. |
| Biocatalysts (Enzymes) | Selective and environmentally benign oxidation/reduction of functional groups. |
Scale-Up Synthesis and Process Development for Research Applications
Transitioning a synthetic route from a laboratory setting to a larger scale suitable for providing material for extensive research presents numerous challenges. Process development for this compound would require a systematic approach to ensure safety, efficiency, and robustness.
Key Considerations for Process Development:
Route Scouting: Evaluating multiple synthetic routes to identify the one that is most amenable to scale-up, considering factors like cost of starting materials, safety of reagents and intermediates, and ease of purification. An efficient synthesis is needed for the production of larger quantities. researchgate.net
Reaction Optimization: Utilizing Design of Experiments (DoE) methodologies to systematically optimize reaction parameters (temperature, concentration, catalyst loading) to maximize yield and minimize impurities.
Process Safety Assessment: Conducting thorough safety assessments, including Differential Scanning Calorimetry (DSC), to identify and mitigate potential thermal hazards, especially for steps like nitrations or diazotizations that can be part of indazole syntheses. google.com
Crystallization and Purification: Developing robust crystallization procedures to ensure the final product can be isolated with high purity and in a consistent physical form, avoiding the need for costly and difficult chromatographic purification on a large scale. chemrxiv.org
Impurity Profiling: Identifying and characterizing potential impurities and by-products to develop effective purification strategies and ensure the quality of the final compound.
Q & A
Q. What are the standard synthetic routes for preparing 6-chloro-3-formyl-1H-indazole-4-carboxylic acid?
The compound can be synthesized via condensation reactions involving formyl-substituted indazole precursors. For example, analogous methods for 3-formyl-indole derivatives involve refluxing with acetic acid and sodium acetate to facilitate cyclization or functional group coupling. Key steps include:
- Reaction setup : Mixing chloro-substituted indazole precursors with formylating agents under acidic conditions.
- Reflux conditions : Acetic acid as a solvent, sodium acetate as a base, and heating (3–5 hours) to promote reaction completion .
- Purification : Recrystallization from a DMF/acetic acid mixture to isolate the crystalline product .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : To confirm the presence of the formyl (-CHO) and carboxylic acid (-COOH) groups, as well as chlorine substitution patterns.
- X-ray crystallography : SHELX software (e.g., SHELXL/SHELXS) is widely used for structural refinement, especially for resolving bond angles and torsional conformations .
- Mass spectrometry : For molecular weight validation and fragmentation pattern analysis.
Q. How can solubility challenges during purification be addressed?
The compound’s low solubility in common solvents can be mitigated by:
- Recrystallization : Use polar aprotic solvents like DMF mixed with acetic acid to enhance solubility at elevated temperatures .
- Column chromatography : Employ gradients of ethyl acetate and hexane for separation, adjusting pH with trifluoroacetic acid if needed.
Advanced Research Questions
Q. How can regioselectivity be controlled during functionalization of the indazole core?
Regioselectivity in electrophilic substitution (e.g., formylation) is influenced by:
- Directing groups : The carboxylic acid at position 4 directs electrophiles to the ortho/para positions (e.g., formylation at position 3).
- Steric and electronic effects : Chlorine at position 6 deactivates the ring but can stabilize intermediates through resonance. Computational modeling (DFT) is recommended to predict reactive sites .
Q. How should discrepancies between spectroscopic and crystallographic data be resolved?
- Data validation : Cross-check NMR assignments with HSQC/HMBC experiments to resolve ambiguities in proton environments.
- Software limitations : SHELX refinement may struggle with disordered solvent molecules; alternative programs like Olex2 or Phenix can complement refinement .
- Thermal parameters : High displacement parameters in X-ray data may indicate dynamic disorder, requiring neutron diffraction or low-temperature studies.
Q. What strategies optimize yield in multi-step syntheses?
- Intermediate stabilization : Protect the carboxylic acid group as a methyl ester during formylation to prevent side reactions .
- Catalytic additives : Use Lewis acids (e.g., ZnCl₂) to accelerate condensation steps while minimizing decomposition.
- Reaction monitoring : In-situ IR or LC-MS to track intermediate formation and adjust reaction times dynamically.
Data Contradiction and Methodological Challenges
Q. How to interpret conflicting reactivity data in halogenated indazole derivatives?
- Electronic vs. steric dominance : Chlorine’s electron-withdrawing effect may suppress reactivity at adjacent positions, but steric hindrance from the formyl group could override this. Comparative studies with fluorine- or bromine-substituted analogs are advised .
- Solvent effects : Polar solvents (e.g., DMSO) may stabilize charge-separated intermediates, altering reactivity pathways .
Q. What computational methods predict the compound’s biological interactions?
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., kinases).
- MD simulations : GROMACS or AMBER for assessing binding stability over time, focusing on hydrogen bonding with the carboxylic acid group .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
